molecular formula C14H20N2O2 B1280266 tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 403860-48-0

tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No. B1280266
M. Wt: 248.32 g/mol
InChI Key: XAJYUOBKHFIVFN-VXGBXAGGSA-N
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Description

The compound tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives, which are relevant to the analysis of similar compounds. These derivatives are used as intermediates in the synthesis of biologically active compounds and have been synthesized through various chemical reactions, including enzymatic kinetic resolution, asymmetric Mannich reactions, and reactions involving Boc-protected nitrones 10.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves multiple steps, including protection and deprotection of functional groups, and the use of organometallic reagents. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Enzymatic kinetic resolution has been employed to obtain optically pure enantiomers of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, which are then transformed into corresponding aminophenyl ethanols . Additionally, the synthesis of tert-butyl carbamate derivatives can involve chiral inversion and neighboring group participation mediated by thionyl chloride10.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, as well as X-ray crystallography. For instance, the structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was elucidated using NMR, IR, and single crystal X-ray diffraction, revealing a non-planar conformation except for the carbazole moiety .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo a variety of chemical reactions. They can act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . These compounds can also participate in lipase-catalyzed transesterification reactions for kinetic resolution . Furthermore, the tert-butyl group can serve as an NMR tag in high-molecular-weight systems and facilitate the measurement of ligand binding affinities .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For example, the tert-butyl group can enhance the solubility of the compound and provide steric protection to reactive sites. The presence of the tert-butyl group also affects the compound's NMR properties, as it generates a narrow signal in the NMR spectrum due to rapid bond rotations and chemical equivalence of the protons . The crystal packing and thermal stability of these compounds can be studied through X-ray diffraction, DSC, and TGA analyses .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in synthesizing compounds like omisertinib (AZD9291), showcasing its relevance in the synthesis of medically significant compounds (Zhao et al., 2017).

  • Crystallographic Studies : Studies on compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate demonstrate its application in crystallographic studies, helping to understand molecular structures and interactions (Baillargeon et al., 2017).

  • Chemical Transformations : The compound is also involved in various chemical reactions such as metalation, alkylation, and enantioselective addition, demonstrating its versatility in organic synthesis (Sieburth et al., 1996).

Advanced Material Research

  • Intermediate in Natural Product Synthesis : It serves as a key intermediate in the synthesis of natural products, such as jaspine B, which shows cytotoxic activity against human carcinoma cell lines, highlighting its potential in cancer research (Tang et al., 2014).

  • Enantioselective Synthesis : The compound is also important in the enantioselective synthesis of stereoisomers, as demonstrated in the preparation of various stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, which are key intermediates for synthesizing factor Xa inhibitors (Wang et al., 2017).

Catalysis and Reagent Applications

  • Catalysis in N-tert-Butoxycarbonylation : Indium(III) halides have been shown to efficiently catalyze the N-tert-butoxycarbonylation of amines with this compound, indicating its utility as a catalyst or reagent in organic synthesis (Chankeshwara & Chakraborti, 2006).

  • Transformation of Amino Protecting Groups : The compound is also used in the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, highlighting its role in protecting group strategies in synthetic chemistry (Sakaitani & Ohfune, 1990).

properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-10-7-5-4-6-9(10)8-11(12)15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJYUOBKHFIVFN-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@@H](CC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461669
Record name (R,R)-1-N-Boc-Amino-2-aminoindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate

CAS RN

403860-48-0
Record name (R,R)-1-N-Boc-Amino-2-aminoindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate
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